An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-1,4-diaminobenzene
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-1,4-diaminobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-1,4-diaminobenzene, also known as 2-chloro-p-phenylenediamine, is an aromatic amine with the chemical formula C₆H₇ClN₂.[1][2] It is a diamine that is a derivative of 1,4-phenylenediamine, substituted with a chloro group at the second position.[1][2] This compound typically appears as a white to light yellow or gray to brown crystalline powder.[1][3] It serves as a crucial intermediate in the synthesis of various dyes and pigments, particularly in the textile and printing industries.[3][4] Additionally, its versatile reactivity makes it a valuable building block in the pharmaceutical and agrochemical sectors.[1][3] This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for their determination, and logical workflows for its synthesis and analysis.
Physicochemical Properties
The fundamental physicochemical properties of 2-Chloro-1,4-diaminobenzene are summarized in the table below, providing a quantitative overview for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₇ClN₂ | [1][2] |
| Molecular Weight | 142.59 g/mol | [2][4] |
| Appearance | White to Gray to Brown powder/crystal | [1][3] |
| Melting Point | 62-66 °C | [4] |
| Boiling Point | 287.9 ± 20.0 °C at 760 mmHg | [4] |
| Density | 1.3 ± 0.1 g/cm³ | [4] |
| Water Solubility | Sparingly soluble | [1][3] |
| Solubility in other solvents | Soluble in DMSO, slightly soluble in Methanol | |
| logP (n-octanol/water) | 0.57 - 1.6 | [4] |
| pKa (Predicted) | 4.80 ± 0.10 | [1][3] |
| Flash Point | 127.9 ± 21.8 °C | [4] |
| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | |
| Refractive Index | 1.671 | [4] |
| Maximum Absorption (λmax) | 318 nm (in Ethanol) | [1][3] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of 2-Chloro-1,4-diaminobenzene are outlined below. These protocols are based on internationally recognized standards to ensure accuracy and reproducibility.
Melting Point Determination (Capillary Method)
The melting point of 2-Chloro-1,4-diaminobenzene can be determined using the capillary method, a standard technique for organic compounds.[5]
-
Sample Preparation: A small amount of the dry, finely powdered 2-Chloro-1,4-diaminobenzene is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.[5][6]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath and a calibrated thermometer or an electronic temperature sensor.[7]
-
Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the initial melting point, and the temperature at which the entire solid phase has transformed into a liquid is the final melting point. The melting range provides an indication of the substance's purity.[8]
Boiling Point Determination (OECD 103)
The boiling point is determined following the OECD Test Guideline 103, which outlines several methods. The dynamic method is described here.[9][10]
-
Principle: The boiling point is the temperature at which the vapor pressure of the substance equals the surrounding atmospheric pressure.[9]
-
Apparatus: A suitable apparatus is used where the sample is heated, and the vapor pressure is measured at different temperatures.
-
Procedure: The temperature of the substance is gradually increased while monitoring its vapor pressure. The temperature at which the vapor pressure reaches 101.325 kPa is recorded as the boiling point.[9]
-
Correction: The observed boiling point may need to be corrected for atmospheric pressure if it deviates from the standard pressure.
Water Solubility (Shake-Flask Method - OECD 105)
The shake-flask method is a standard procedure for determining the water solubility of chemical substances and is detailed in OECD Guideline 105.[11][12]
-
Principle: An excess amount of the solid is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous solution is then determined.[13]
-
Procedure:
-
An excess of 2-Chloro-1,4-diaminobenzene is added to a known volume of distilled water in a flask.
-
The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature (typically 20-25°C) for a sufficient period to achieve equilibrium (e.g., 24-48 hours).[14]
-
After equilibration, the mixture is allowed to stand to let undissolved solids settle.
-
-
Analysis: A sample of the clear aqueous phase is carefully removed and centrifuged or filtered to remove any remaining solid particles. The concentration of 2-Chloro-1,4-diaminobenzene in the filtrate is then determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[13]
Partition Coefficient (n-octanol/water) (HPLC Method - OECD 117)
The n-octanol/water partition coefficient (logP) is a measure of a substance's lipophilicity and can be efficiently determined using the HPLC method as described in OECD Guideline 117.[1][15]
-
Principle: This method is based on the correlation between the retention time of a substance on a reversed-phase HPLC column and its logP value.[16]
-
Procedure:
-
A reversed-phase HPLC system with a C18 column is used.
-
A series of reference compounds with known logP values are injected to create a calibration curve of retention time versus logP.
-
A solution of 2-Chloro-1,4-diaminobenzene is then injected under the same isocratic conditions.[1]
-
-
Calculation: The retention time of 2-Chloro-1,4-diaminobenzene is measured, and its logP value is determined by interpolation from the calibration curve.[1][16] This method is suitable for logP values in the range of 0 to 6.[17]
Logical and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key processes involving 2-Chloro-1,4-diaminobenzene.
Caption: Synthesis workflow for 2-Chloro-1,4-diaminobenzene.
Caption: General analytical workflow for 2-Chloro-1,4-diaminobenzene by GC.
References
- 1. oecd.org [oecd.org]
- 2. 2-Chloro-p-Phenylenediamine | C6H7ClN2 | CID 11998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. innospk.com [innospk.com]
- 5. thinksrs.com [thinksrs.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. store.astm.org [store.astm.org]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. enamine.net [enamine.net]
- 15. oecd.org [oecd.org]
- 16. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]
- 17. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]
